4-(naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
4-(Naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with various molecular targets. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the naphthalene moiety, making it less hydrophobic and less likely to engage in π-π interactions.
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid share the aromatic system but lack the tetrahydropyran ring, affecting their solubility and reactivity.
Uniqueness
4-(Naphthalen-1-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a hydrophobic naphthalene moiety and a versatile tetrahydropyran ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C17H18O3/c18-16(19)17(8-10-20-11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H,18,19) |
InChI Key |
FRFKCZBZSGKCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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